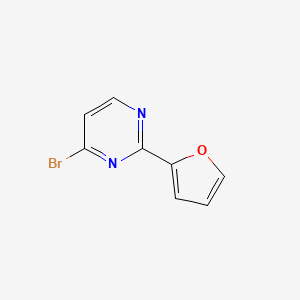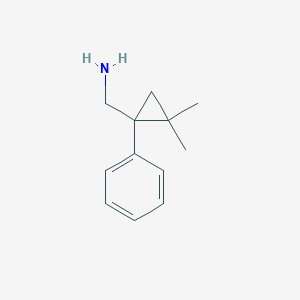![molecular formula C13H20N2O2 B1463174 2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol CAS No. 1183361-07-0](/img/structure/B1463174.png)
2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol
Descripción general
Descripción
“2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol” consists of a piperidine ring attached to a 1-methyl-1H-pyrrole-2-carbonyl group and an ethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol” are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes has highlighted the importance of understanding how different chemical compounds can affect drug metabolism and potential drug-drug interactions. The selectivity of inhibitors for specific CYP isoforms is crucial for deciphering the involvement of these isoforms in the metabolism of various drugs. This research area is relevant for understanding how compounds similar to "2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol" might interact with CYP isoforms, potentially influencing their metabolic pathways and interactions with other drugs (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structural element in "2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol," is widely utilized in medicinal chemistry for the development of compounds for treating human diseases. This saturated scaffold allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to stereochemistry and increased three-dimensional coverage. Research in this domain focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting its significance in drug discovery and development processes (Li Petri et al., 2021).
Central Nervous System (CNS) Acting Drugs
The search for functional chemical groups that could serve as lead molecules for the synthesis of compounds with CNS activity has identified heterocycles with nitrogen (N), sulfur (S), and oxygen (O) as significant contributors. These compounds may influence various CNS effects, ranging from depression to euphoria and convulsion. This area of research is pertinent for understanding the potential CNS activity of compounds like "2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol," considering its structural features and the presence of heteroatoms (Saganuwan, 2017).
Synthesis and Evaluation of Ligands for D2-like Receptors
The exploration of arylcycloalkylamines, such as phenyl piperidines and piperazines and their arylalkyl substituents, in several antipsychotic agents, underlines the importance of specific pharmacophoric groups in enhancing the potency and selectivity of compounds for D2-like receptors. This research sheds light on how structural modifications influence the binding affinity and selectivity of compounds targeting dopamine receptors, relevant to the pharmacological potential of "2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol" (Sikazwe et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-hydroxyethyl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-8-4-6-12(14)13(17)15-9-3-2-5-11(15)7-10-16/h4,6,8,11,16H,2-3,5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZNUISZGGPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCCC2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



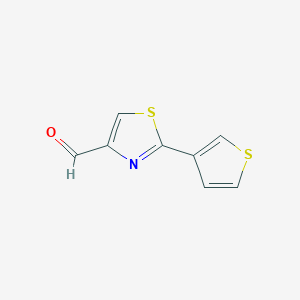
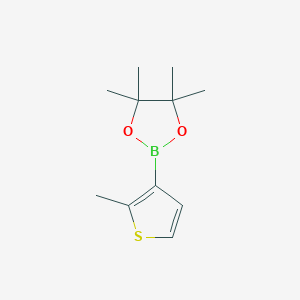
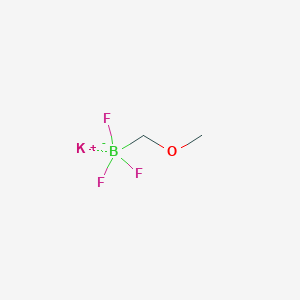
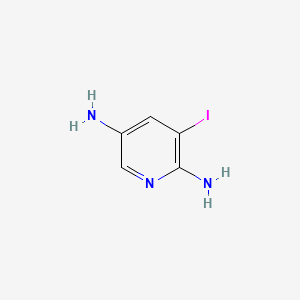

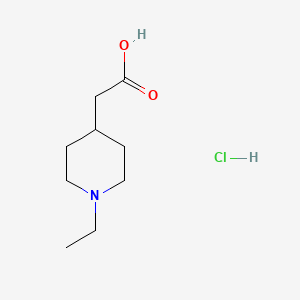


![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)
